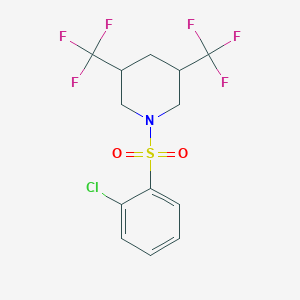

1-(2-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

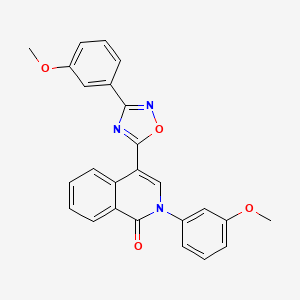

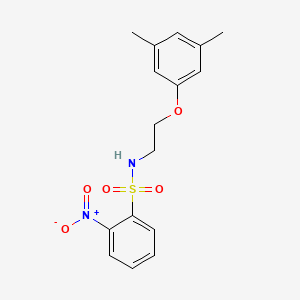

The compound “1-(2-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a 2-chlorobenzenesulfonyl group attached to one of the carbons of the piperidine ring. Additionally, there are two trifluoromethyl groups attached to the piperidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the 2-chlorobenzenesulfonyl group and the trifluoromethyl groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The piperidine ring would provide a cyclic structure, while the 2-chlorobenzenesulfonyl and trifluoromethyl groups would add complexity to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule. The piperidine ring, the 2-chlorobenzenesulfonyl group, and the trifluoromethyl groups would all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has shown that derivatives of 3,5-bis(arylidene)-4-piperidone (BAP) with N-benzenesulfonyl substituents, which are structurally similar to 1-(2-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine, exhibit significant anti-inflammatory activities. These activities are attributed to their structural characteristics, particularly the double α,β-unsaturated ketone configuration. Notably, compounds with strong electron-withdrawing substituents displayed more potent inhibitory effects on LPS-induced interleukin (IL-6) and tumor necrosis factor (TNF-α) secretion (Li et al., 2018).

Synthesis and Molecular Structure

The synthesis and evaluation of anti-inflammatory activities of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives, which are related to the compound , have been conducted. These compounds showed potent anti-inflammatory activity by inhibiting key inflammatory markers in vitro and in vivo. They presented a promising lead for the development of new anti-inflammatory drugs (Xie et al., 2017).

Enzyme Inhibition

A study on the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine revealed their significant activity against butyrylcholinesterase enzyme. These findings suggest potential therapeutic applications of such derivatives in the context of diseases where enzyme inhibition is beneficial (Khalid et al., 2013).

Solvent Properties

Piperidinium ionic liquids, which include derivatives like 1-(2-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine, have been studied for their solvent properties. Such research provides insights into their polarity and other physical properties, which can be crucial in various chemical processes (Lee, 2011).

Antitumor Activity

Compounds structurally related to 1-(2-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine have been synthesized and studied for their antitumor activities. These studies show the potential of such compounds in developing new cancer therapies, especially considering their selective toxicity for malignant cells (Pati et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3,5-bis(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF6NO2S/c14-10-3-1-2-4-11(10)24(22,23)21-6-8(12(15,16)17)5-9(7-21)13(18,19)20/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDTEKJAKIKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=CC=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF6NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2468405.png)

![ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2468407.png)

![4-{5-[(4-Chloro-3-nitrophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2468409.png)

![3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B2468413.png)

amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2468415.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2468422.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)